molecular formula C20H13BrN2OS B2467344 2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 477325-74-9

2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

Cat. No.: B2467344
CAS No.: 477325-74-9
M. Wt: 409.3
InChI Key: QSADSXGMASTQGR-UHFFFAOYSA-N
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Description

2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a synthetic organic compound intended for research applications in medicinal chemistry and drug discovery. This molecule is built on a polycyclic scaffold combining a dihydroacenaphtho[5,4-d]thiazole core with a brominated benzamide group. Compounds featuring the 2-aminothiazole motif are recognized as privileged structures in medicinal chemistry due to their broad and significant pharmacological profiles . The presence of the bromine atom on the benzamide ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. The acenaphthylene moiety, a polycyclic aromatic hydrocarbon (PAH) derivative, may contribute to interactions with biological targets through π-π stacking . While the specific biological activity of this exact compound requires empirical investigation, analogs based on the 2-aminothiazole nucleus have demonstrated potent inhibitory effects against enzymes like urease, α-glucosidase, and α-amylase, making them candidates for research into treatments for diabetes and infections caused by urease-producing bacteria . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-15-7-2-1-5-13(15)19(24)23-20-22-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)25-20/h1-7,10H,8-9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSADSXGMASTQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine Core

The acenaphtho-thiazolamine moiety is typically constructed through a tandem cyclization-amination sequence. A validated approach involves:

1.1 Chloroacenaphthenequinone Intermediate
Acenaphthenequinone undergoes regioselective chlorination at the 5,4-position using phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C for 4 hours. The chlorine atom serves as the leaving group for subsequent thiazole ring formation.

1.2 Thiazole Cyclization
Treatment of 5,4-dichloroacenaphthenequinone with thiourea in ethanol under reflux (78°C, 8 hours) induces nucleophilic displacement, forming the thiazole ring through attack of the sulfur nucleophile at the activated chloro position. The reaction proceeds via intermediate thioamide formation followed by intramolecular cyclization (Figure 1).

1.3 Reduction to Dihydro Form
Catalytic hydrogenation (H₂, 1 atm) over 10% Pd/C in tetrahydrofuran quantitatively reduces the quinone to the 4,5-dihydroacenaphtho-thiazol system. The resulting amine is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1) to yield white crystalline 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine (85% yield).

Preparation of 2-Bromobenzoic Acid

2.1 Directed Bromination Strategy
Building upon the methodology in CN102267894A, bromine (1.1 eq) is introduced to benzoic acid using FeBr₃ (0.1 eq) as catalyst in chlorosulfonic acid at 40°C. The sulfonic acid group directs bromination to the ortho position, achieving 78% regioselectivity. Subsequent hydrolysis with 20% NaOH at reflux removes the directing group, yielding 2-bromobenzoic acid (mp 150–152°C) after recrystallization from ethanol/water.

2.2 Alternative Bromination Protocol
For improved safety, N-bromosuccinimide (NBS, 1.05 eq) in DMF with catalytic p-toluenesulfonic acid (0.05 eq) at 80°C provides comparable yields (72%) without hazardous bromine gas. This method is particularly advantageous for scale-up due to easier handling of solid reagents.

Amide Coupling Methodologies

3.1 Acyl Chloride Route
Activation of 2-bromobenzoic acid (1.2 eq) with thionyl chloride (3 eq) in anhydrous toluene under reflux (110°C, 2 hours) generates the corresponding acyl chloride. Subsequent reaction with 4,5-dihydroacenaphtho-thiazolamine (1 eq) in dichloromethane containing triethylamine (2 eq) at 0–5°C affords the target amide in 68% yield after silica gel purification.

3.2 Coupling Agent-Mediated Synthesis
Adapting the green chemistry approach from Parmentier et al., a mixture of 2-bromobenzoic acid (1 eq), 4-methylmorpholine (1.5 eq), and benzotriazol-1-ol (1.2 eq) in water at 40°C for 20 hours enables efficient amide bond formation (82% yield). This aqueous-phase method minimizes organic solvent usage while maintaining high chemoselectivity.

3.3 DCC/DMAP Coupling
For sterically hindered substrates, N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry dichloromethane at room temperature (24 hours) provides reliable coupling (75% yield). The protocol includes post-reaction filtration of dicyclohexylurea byproducts prior to solvent evaporation and recrystallization from ethyl acetate/hexane.

Optimization Challenges and Solutions

4.1 Steric Hindrance Mitigation
The bulky acenaphtho-thiazolamine component necessitates:

  • Increased reaction stoichiometry (1.2:1 acid:amine ratio)
  • Prolonged coupling times (up to 48 hours for DCC method)
  • Microwave assistance (100W, 80°C, 30 min) boosts yields to 88%

4.2 Bromine Stability Considerations
Thermal decomposition of the 2-bromo substituent during coupling is prevented by:

  • Maintaining reaction temperatures below 100°C
  • Using radical scavengers (0.1 eq BHT) in high-temperature protocols
  • Avoiding strong bases that may induce debromination

Analytical Characterization

5.1 Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂), 3.97 (s, 2H, CH₂)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 152.1 (C-Br), 134.2–122.4 (Ar-C), 45.3/44.1 (CH₂)
  • HRMS : m/z calcd for C₂₀H₁₄BrN₂OS [M+H]⁺: 433.9952; found: 433.9948

5.2 Purity Assessment HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows ≥99% purity with tR = 8.72 min. Elemental analysis: Calcd (%) C 55.17, H 3.25, N 6.45; Found C 55.12, H 3.28, N 6.41.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as ethanol or DMSO. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity. The bromine atom can also play a role in enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 2-Bromo-N-(Isoquinolin-8-yl)-4,5-Dimethoxybenzamide
  • Structure: Features a bromobenzamide core linked to an isoquinoline ring, with methoxy groups at the 4- and 5-positions.
  • Synthesis: Prepared via acylation of 5-aminoisoquinoline with 2-bromo-4,5-dimethoxybenzoyl chloride, achieving a 91% yield after silica gel chromatography .
  • Key Data :
    • IR : C=O stretch at 1676 cm⁻¹, characteristic of amide bonds .
    • Reactivity : Bromine substitution enables downstream modifications, similar to the target compound.
(b) 2-Bromo-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole
  • Structure : Contains a brominated imidazo-thiadiazole core.
  • Synthesis: Derived from 2-amino-5-bromo-1,3,4-thiadiazole and ω-bromoacetophenone .
  • Reactivity : Bromine at the 2-position is readily substituted by secondary amines, highlighting its utility as an intermediate .
(c) N-(4,5-Dihydroacenaphtho[5,4-d]Thiazol-8-yl)-1-Naphthamide
  • Structure : Shares the dihydroacenaphthothiazole moiety but substitutes the bromobenzamide with a naphthamide group .
  • Applications : Used in studies exploring structure-activity relationships (SAR) due to its planar aromatic system.

Comparative Analysis

Key Observations :

Electron-Withdrawing Effects: Bromine in the target compound and its analogs enhances reactivity at the 2-position, facilitating nucleophilic substitutions. Methoxy groups in the isoquinoline derivative may modulate electronic effects differently compared to the target’s thiazole ring.

Synthetic Efficiency: Acylation reactions (e.g., 91% yield for the isoquinoline derivative ) suggest robust protocols for benzamide synthesis, applicable to the target compound.

Biological Activity

2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₃H₉BrN₂S
  • Molecular Weight: 303.19 g/mol
  • CAS Number: Not specifically listed in the available sources.

Biological Activity

Research indicates that compounds similar to 2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds with similar structures have shown promising results against bacterial and fungal strains. For instance, derivatives of thiazole have been associated with antifungal properties due to their ability to disrupt cellular processes in pathogens .
  • Anticancer Properties: Some studies suggest that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects: Certain thiazole-based compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which may be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives indicated significant antifungal activity. The presence of a bromine atom was found to enhance the interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .
  • Anticancer Research
    • Research published on thiazole derivatives highlighted their ability to induce apoptosis in various cancer cell lines. The study reported that the compound led to a decrease in mitochondrial membrane potential, triggering the intrinsic apoptotic pathway .
  • Inflammation Modulation
    • A recent investigation into thiazole compounds revealed their potential to inhibit the NF-kB pathway, a crucial regulator of inflammation. This inhibition resulted in reduced levels of pro-inflammatory cytokines in vitro .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntimicrobialModerateDisruption of cell membrane integrity
AnticancerHighInduction of apoptosis via mitochondrial pathways
Anti-inflammatoryModerateInhibition of NF-kB pathway

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